
tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.20597001 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-nitroquinoxaline with a suitable alkylating agent to introduce the propyl group. This is followed by the formation of the piperidine ring through cyclization and finally the attachment of the tert-butyl carbamate protecting group.
Industrial Production Methods: : For industrial-scale production, the synthesis is optimized to ensure high yields and purity. This often involves the use of automated reactors and strict control over reaction conditions like temperature, pressure, and pH to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may utilize reagents such as potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas with palladium catalysts or lithium aluminium hydride. Substitution reactions can occur under basic or acidic conditions, depending on the desired outcome.
Major Products: : The primary products formed from these reactions vary. For instance, oxidation might yield quinoxaline derivatives with different functional groups, while reduction could lead to deoxygenated or partially hydrogenated compounds.
4. Scientific Research Applications: tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate finds extensive applications in scientific research:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules, aiding the study of reaction mechanisms and synthesis pathways.
Biology: : The compound is used in the development of biological probes and as a potential bioactive molecule in studying cellular processes and signaling pathways.
Medicine: : Investigations into its therapeutic potential have explored its use in drug development for various diseases, given its potential pharmacological properties.
Industry: : It is employed in the manufacture of specialty chemicals, where its unique reactivity is harnessed for specific industrial applications.
5. Mechanism of Action: The mechanism by which this compound exerts its effects depends on its molecular interactions:
Molecular Targets: : The compound may target specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Through binding to these targets, it can modulate various biochemical pathways, leading to alterations in cellular function and behavior.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds, tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate stands out due to its unique nitroquinoxaline moiety, which imparts distinctive electronic properties and reactivity.
Similar Compounds: : Other similar compounds might include derivatives of quinoxaline or piperidine, each with variations in their side chains or functional groups, but lacking the specific combination of features found in this compound.
This detailed exploration covers the various facets of this compound, highlighting its significance and potential in diverse scientific domains. What else can we dive into?
Biological Activity
tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C20H26N4O5
- CAS Number : 1420855-35-1
- Molecular Weight : 394.45 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with nitroquinoxaline-based compounds. The method may vary but generally includes the following steps:
- Protection of the piperidine nitrogen.
- Alkylation with a suitable electrophile.
- Deprotection and purification.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds containing quinoxaline moieties have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of these compounds suggest that structural modifications can enhance their efficacy.
Compound | MIC (µg/mL) | Reference |
---|---|---|
Quinoxaline Derivative A | 4 | |
Quinoxaline Derivative B | 8 | |
tert-butyl derivative | <16 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using the MTT assay on non-cancerous cell lines, it was found that the compound exhibits low toxicity with a selectivity index (SI) greater than 1, indicating a favorable therapeutic window.
Cell Line | IC50 (µM) | SI Value |
---|---|---|
HaCaT | 25 | >12.5 |
A549 | 15 | >10 |
Case Studies
A notable study explored the effects of similar compounds on M. tuberculosis strains. The results indicated that modifications in the piperidine ring significantly influenced antimicrobial potency, with certain derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .
Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, demonstrating that while they inhibit tumor growth effectively, they maintain low toxicity towards healthy cells, particularly at lower concentrations .
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is .
Key Properties
- Molecular Weight : 318.37 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol, but less soluble in water.
- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Medicinal Chemistry
The primary application of tert-butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate lies in its potential as a pharmaceutical agent. It has been investigated for its efficacy against various diseases, particularly those involving the central nervous system.
Case Study: Anticancer Activity
Research has shown that derivatives of nitroquinoxaline exhibit anticancer properties. Specifically, studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interactions with neurotransmitter systems could lead to novel treatments for conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress, suggesting that this compound may also possess neuroprotective qualities .
Drug Design and Development
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules aimed at specific therapeutic targets.
Case Study: PROTAC Development
The compound has been explored as a potential component in PROTAC (proteolysis-targeting chimeras) technology, which aims to selectively degrade target proteins involved in disease processes .
Properties
IUPAC Name |
tert-butyl 2-[3-(6-nitroquinoxalin-2-yl)oxypropyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-21(2,3)30-20(26)24-11-5-4-7-15(24)8-6-12-29-19-14-22-18-13-16(25(27)28)9-10-17(18)23-19/h9-10,13-15H,4-8,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCYVLNZGVCSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCOC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116523 | |
Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420978-88-6 | |
Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420978-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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